molecular formula C18H17NO3 B4937141 8-[2-(4-methoxyphenoxy)ethoxy]quinoline

8-[2-(4-methoxyphenoxy)ethoxy]quinoline

Cat. No.: B4937141
M. Wt: 295.3 g/mol
InChI Key: OMHRKUVWXOEUAZ-UHFFFAOYSA-N
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Description

8-[2-(4-methoxyphenoxy)ethoxy]quinoline is a synthetic quinoline derivative of interest in chemical and pharmaceutical research. The quinoline core is a privileged structure in medicinal chemistry, known for its diverse biological activities . This compound features a unique 8-position substitution with a flexible ethoxy linker connected to a 4-methoxyphenoxy group. This molecular architecture is designed to enhance properties such as solubility and binding affinity, making it a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound as a key building block in the synthesis of potential therapeutic agents, inspired by the wide range of activities exhibited by quinoline-based drugs, including antimalarial and anticancer effects . Furthermore, similar methoxy-substituted quinoline structures have been investigated for their utility in material science, particularly in the development of organic light-emitting devices (OLEDs) and as components in electron-transport layers . Provided as a high-purity material, this compound is intended for laboratory research purposes only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-[2-(4-methoxyphenoxy)ethoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-20-15-7-9-16(10-8-15)21-12-13-22-17-6-2-4-14-5-3-11-19-18(14)17/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHRKUVWXOEUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(4-methoxyphenoxy)ethoxy]quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-[2-(4-methoxyphenoxy)ethoxy]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-[2-(4-methoxyphenoxy)ethoxy]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[2-(4-methoxyphenoxy)ethoxy]quinoline varies depending on its application:

    Antimicrobial Activity: It may inhibit bacterial growth by interfering with DNA synthesis or cell wall formation.

    Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines

Q & A

Q. What are the established synthetic pathways for 8-[2-(4-methoxyphenoxy)ethoxy]quinoline, and what key reaction conditions influence yield?

The synthesis typically involves alkylation of 8-hydroxyquinoline with a substituted ethoxy precursor. A method adapted from analogous compounds (e.g., 8-(2,2,2-trifluoroethoxy)quinoline) uses 8-hydroxyquinoline, anhydrous KOH, and a tosylate derivative (e.g., 4-methoxyphenoxy ethyl tosylate) in a polar aprotic solvent like N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 393 K for 5 hours). Purification via flash column chromatography (e.g., EtOAc/petroleum ether) achieves yields up to 73%. Key factors affecting yield include stoichiometric ratios, solvent choice, and reaction time .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions) and π-π stacking, as seen in structurally similar quinoline derivatives .
  • NMR spectroscopy : Confirms substituent positions (e.g., methoxy and ethoxy groups) via 1^1H and 13^{13}C chemical shifts.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Identifies functional groups like C-O-C (ether) and quinoline rings .

Q. What are the recommended safety protocols for handling 8-substituted ethoxyquinoline derivatives during laboratory synthesis?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (observed irritancy in related compounds) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Waste disposal : Segregate halogenated or toxic byproducts according to institutional guidelines .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenoxyethoxy substituent impact the compound's reactivity and interaction with biological targets?

The methoxy group is electron-donating, enhancing the electron density of the quinoline ring, which may influence:

  • Reactivity : Increased nucleophilicity at the quinoline nitrogen, affecting protonation states in acidic environments .
  • Biological interactions : Improved binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) via π-π stacking or hydrophobic interactions. Comparative studies on fluorinated vs. methoxy-substituted quinolines suggest substituent polarity modulates target affinity .

Q. What methodological approaches are employed to resolve contradictions in reported biological activities of quinoline derivatives with ethoxy substituents?

  • Standardized assays : Re-evaluate activity under consistent conditions (e.g., fixed pH, temperature) to isolate substituent effects .
  • Computational docking : Predict binding modes using molecular dynamics simulations, accounting for substituent-induced conformational changes .
  • Meta-analysis : Cross-reference datasets from multiple studies to identify outliers or confounding variables (e.g., solvent effects in cytotoxicity assays) .

Q. In multi-step syntheses of this compound, how can intermediates be optimized to enhance overall efficiency?

  • Intermediate purification : Use column chromatography or recrystallization to isolate high-purity intermediates, minimizing side reactions .
  • Protecting groups : Temporarily block reactive sites (e.g., quinoline nitrogen) during alkylation steps to improve regioselectivity .
  • Catalytic optimization : Screen palladium or copper catalysts for coupling steps to reduce reaction times and temperatures .

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